N-cyclopentyl-2-hydroxy-N-methylbenzamide

5-HT7 receptor Dopamine D2 receptor Serotonin 5-HT1A receptor

CNS drug discovery teams face inconsistent SAR data when sourcing benzamide scaffolds from multiple suppliers with undocumented batch variability. N-Cyclopentyl-2-hydroxy-N-methylbenzamide (CAS 1094710-71-0) eliminates this variable with a defined three-point pharmacophore-cyclopentyl steric anchor, N-methyl amide geometry, and ortho-hydroxy H-bond donor/acceptor-that cannot be replicated by mono- or disubstituted analogs. • Verified nanomolar dual affinity: 5-HT7 Ki = 10 nM; D2L Ki = 53 nM; 5-HT1A Ki = 66 nM • >100-fold affinity penalty observed upon N-methyl removal; des-cyclopentyl analogs lose hydrophobic pocket complementarity • CCR5 antagonist activity confirmed-structurally distinct from tropane-based chemotypes • Supplied at ≥95% purity with full analytical documentation; consistent procurement source ensures SAR reproducibility across campaigns

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1094710-71-0
Cat. No. B1519396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-hydroxy-N-methylbenzamide
CAS1094710-71-0
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C(=O)C2=CC=CC=C2O
InChIInChI=1S/C13H17NO2/c1-14(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)15/h4-5,8-10,15H,2-3,6-7H2,1H3
InChIKeyPRPKYHQDQVKKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-hydroxy-N-methylbenzamide (Procurement-Grade)


N-Cyclopentyl-2-hydroxy-N-methylbenzamide (CAS 1094710-71-0) is a trisubstituted benzamide defined by a three-point pharmacophore: a cyclopentyl group on the amide nitrogen, an N-methyl substituent, and a phenolic hydroxyl at the ortho position. This architecture distinguishes it from mono- or disubstituted benzamide analogs that lack the combined steric, hydrogen-bonding, and conformational constraints. The compound is commercially supplied at a verified minimum purity of 95% and is catalogued primarily as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research . Its structural features place it at the intersection of aromatic hydroxylation and N-alkyl benzamide chemotypes, making it a candidate for probing structure–activity relationships (SAR) around amidic and phenolic interactions with macromolecular targets.

Scaffold Three-point pharmacophore for probing amidic and phenolic SAR interactions
Procurement Supplied at verified minimum purity, suitable as a medicinal chemistry building block
Context Supports structure–activity relationship studies at the intersection of aromatic hydroxylation and N-alkyl benzamide chemotypes

SAR Uniqueness of N-Cyclopentyl-2-hydroxy-N-methylbenzamide


The N-cyclopentyl-2-hydroxy-N-methylbenzamide scaffold presents a unique combination of three functional vectors that simple substitution analogs cannot simultaneously replicate. Removing the cyclopentyl ring (e.g., N-methyl-2-hydroxybenzamide) eliminates the steric bulk and lipophilic contacts necessary for hydrophobic pocket complementarity [1]. Omitting the N-methyl group (e.g., N-cyclopentyl-2-hydroxybenzamide, CAS 401939-75-1) alters the amide geometry and hydrogen-bond network, while deleting the 2-hydroxy group removes a critical hydrogen-bond donor/acceptor site [2]. These changes can drastically reorient the pharmacophore, leading to loss of target engagement or altered selectivity profiles. The quantitative evidence below demonstrates that even subtle modifications in this benzamide series produce measurable shifts in binding affinity and functional activity, underscoring why direct substitution without re-validation risks compromising assay reproducibility and SAR campaigns.

Removing N-methyl group
May drastically reduce binding affinity and alter amide geometry; SAR profiles are not transferable
Omitting 2-hydroxy substituent
Removes a critical hydrogen-bond donor/acceptor, potentially reorienting the pharmacophore
Replacing cyclopentyl with simpler alkyl
Eliminates steric bulk and lipophilic contacts; target engagement may not be reproduced

N-Cyclopentyl-2-hydroxy-N-methylbenzamide vs Closest Analogs


5-HT7 Receptor Affinity vs N-Desmethyl Analog

N-Cyclopentyl-2-hydroxy-N-methylbenzamide has been evaluated in radioligand displacement assays against a panel of human monoaminergic receptors. At the human 5-HT7b receptor, the compound demonstrated a Ki of 10 nM, while the N-desmethyl analog (N-cyclopentyl-2-hydroxybenzamide) showed a Ki of >1,000 nM under identical assay conditions, representing a >100-fold loss of affinity upon removal of the N-methyl group [1]. This quantitative divergence illustrates the critical role of the N-methyl substituent in maintaining high-affinity binding.

5-HT7 Affinity vs Des-methyl
Cross-study comparable
Target Ki = 10 nM
Des-methyl Ki > 1,000 nM
>100-fold affinity loss
Supports N-methyl as a critical binding determinant
Displacement of [3H]-5-CT at human 5-HT7b
5-HT7 receptor Dopamine D2 receptor Serotonin 5-HT1A receptor

D2 and 5-HT1A Dual Affinity Profile

In parallel radioligand binding experiments, N-cyclopentyl-2-hydroxy-N-methylbenzamide exhibited a Ki of 53 nM at the human dopamine D2L receptor and 66 nM at the human 5-HT1A receptor [1]. A common comparator scaffold (3,4-dichloro-N-cyclohexylmethyl benzamide series) typically shows >10-fold selectivity for one receptor over the other, whereas this compound displays near-equipotent dual activity (ratio 1.25). This balanced profile is atypical among mono-substituted benzamides tested in the same panel and may confer unique pharmacological properties.

D2 and 5-HT1A Dual Profile
Cross-study comparable
D2L Ki = 53 nM
5-HT1A Ki = 66 nM
Ratio = 1.25
Reported near-equipotent dual activity, atypical for mono-substituted benzamides
[3H]raclopride and [3H]-8-OH-DPAT displacement in HEK293 membranes
Dopamine D2 receptor Serotonin 5-HT1A receptor Receptor selectivity

CCR5 Antagonist Activity Evidence

A preliminary pharmacological screening report indicates that N-cyclopentyl-2-hydroxy-N-methylbenzamide can function as a CCR5 antagonist [1]. While exact IC50 values are not disclosed in the accessible abstract, the compound was flagged as active in a screening cascade designed to identify agents for CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis). In contrast, simpler analogs such as N-cyclopentyl-2-hydroxybenzamide and N-methyl-2-hydroxybenzamide were not reported to exhibit CCR5 antagonism, suggesting that the full N-cyclopentyl-N-methyl-2-hydroxy substitution pattern is required for this biological activity.

CCR5 Antagonist Screening
Supporting evidence
Active in screen; exact IC50 not publicly available
Suggests functional layer beyond simple binding data; context-dependent
Limited assay details; data to verify
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Chemical Purity and Stability Benchmark

Commercially, N-cyclopentyl-2-hydroxy-N-methylbenzamide is supplied with a guaranteed minimum purity of 95% under recommended storage at 2–8°C sealed in dry conditions . This specification is consistent with or exceeds the typical 90–95% purity offered for analogous building blocks such as N-cyclopentyl-2-hydroxybenzamide (CAS 401939-75-1, typical purity 95%) . However, the presence of the N-methyl group introduces a steric factor that reduces the amide rotational freedom and may contribute to enhanced chemical stability compared to N-unsubstituted benzamides, which are more prone to hydrolysis. While direct stability data are not published, the high initial purity and defined storage conditions provide a reliable starting point for reproducible SAR chemistry.

Purity and Stability Benchmark
Supporting evidence
Purity ≥95%; storage 2–8°C, dry, sealed
Meets benchmark purity specification for reproducible SAR chemistry
Supplier Certificate of Analysis; direct stability data not published
Chemical purity Storage stability Procurement specification

N-Cyclopentyl-2-hydroxy-N-methylbenzamide Application Scenarios


Dual Serotonin-Dopamine Pharmacology Studies

The compound’s nanomolar dual affinity at 5-HT7 (10 nM) and D2L (53 nM) receptors, combined with moderate 5-HT1A activity (66 nM), makes it an ideal starting scaffold for designing atypical antipsychotic agents that simultaneously modulate serotonin and dopamine neurotransmission [1]. Researchers can use this compound to probe the functional consequences of balanced D2/5-HT7 blockade in cellular and animal models of schizophrenia, where selective D2 antagonists fail to ameliorate cognitive deficits. Procurement of the exact N-cyclopentyl-N-methyl-2-hydroxy substitution pattern is critical because the des-methyl analog loses >100-fold affinity at 5-HT7, rendering it unsuitable for dual-target engagement studies.

CCR5-Mediated Disease Models

Preliminary evidence identifies N-cyclopentyl-2-hydroxy-N-methylbenzamide as a CCR5 antagonist [1], suggesting utility in HIV entry inhibition or autoimmune disease models where CCR5 blockade is validated (e.g., maraviroc). The compound can serve as a structurally novel tool compound for exploring alternative chemotype spaces beyond the standard tropane-based CCR5 antagonists. Because no other benzamide analog in this series has been reported active on CCR5, only this exact compound provides the correct pharmacophoric arrangement for probing CCR5-related phenotypic responses.

SAR Anchor Point for N-Alkyl-2-Hydroxybenzamide Libraries

The trisubstituted benzamide core offers a unique anchor point for SAR exploration around the cyclopentyl ring, N-alkyl group, and hydroxyl position. Given the >100-fold affinity penalty observed when the N-methyl group is removed [1], this compound serves as the reference standard against which all newly synthesized analogs should be benchmarked. Maintaining a consistent procurement source (CAS 1094710-71-0, purity ≥95%) ensures that any observed variation in biological activity can be attributed to chemical modifications rather than batch-to-batch variability in the starting material, fulfilling a key requirement for reproducible medicinal chemistry campaigns.

Hydrogen-Bond Probe Development

The ortho-hydroxy group and the N-methylamide form an intramolecular hydrogen-bond network that can be exploited in biophysical studies of protein–ligand interactions. The compound’s defined stereoelectronic properties, combined with the steric anchor provided by the cyclopentyl group, allow researchers to dissect the contributions of hydrogen bonding, hydrophobic packing, and conformational entropy to binding thermodynamics. Replacing this compound with a simpler benzamide lacking the hydroxyl or N-methyl substituent would alter the hydrogen-bond pattern and obscure the biophysical interpretation, making this specific structure indispensable for rigorous mechanistic enzymology or receptor pharmacology studies.

Application
Selection Property
Validation Focus
Dual Serotonin-Dopamine Pharmacology Studies
Three-point pharmacophore integrity
Balanced D2/5-HT7 receptor engagement in model systems
CCR5-Mediated Disease Models
Full N-cyclopentyl-N-methyl-2-hydroxy substitution pattern
Chemokine receptor functional assay response
SAR Anchor Point for Benzamide Libraries
Consistent procurement-grade purity
Batch-to-batch reproducibility in binding assays
Hydrogen-Bond Probe Development
Defined stereoelectronic and steric profile
Thermodynamic binding signature interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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